5H-imidazo[1,2-b]indazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7N3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
5H-imidazo[1,2-b]indazole |
InChI |
InChI=1S/C9H7N3/c1-2-4-8-7(3-1)9-10-5-6-12(9)11-8/h1-6,11H |
InChI Key |
LHPMTXVBCDSKMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC=CN3N2 |
Origin of Product |
United States |
Synthetic Methodologies for 5h Imidazo 1,2 B Indazole and Its Derivatives
One-Pot Multicomponent Annulation Strategies
One-pot multicomponent reactions are highly efficient processes that allow for the construction of complex molecules from simple starting materials in a single synthetic operation. These strategies are particularly valuable for the rapid generation of libraries of compounds for biological screening.
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction for the synthesis of fused 3-aminoimidazole derivatives. nih.govbeilstein-journals.orgresearchgate.netnih.govrug.nl This reaction typically involves an amidine, an aldehyde, and an isocyanide. beilstein-journals.orgbeilstein-journals.org In the context of 5H-imidazo[1,2-b]indazole synthesis, 3-aminoindazole serves as the amidine component.
The reaction proceeds by the initial formation of a Schiff base from the amidine and the aldehyde. Subsequent attack of the isocyanide on the protonated Schiff base, followed by an intramolecular cyclization, leads to the formation of the fused imidazole (B134444) ring. A final nih.govrsc.org-hydride shift or tautomerization yields the aromatic 2-aryl-5H-imidazo[1,2-b]indazol-3-amine derivative. A variety of catalysts, including Brønsted and Lewis acids, can be employed to facilitate this transformation. nih.govresearchgate.net For instance, a reaction between isatin, indazol-3-amine, and pentyl isocyanide has been reported to yield a related indazolo[3',2':2,3]imidazo[1,5-c]quinazolin-6(5H)-one after a ring expansion. beilstein-journals.orgbeilstein-journals.org
Table 1: Examples of GBB Reaction for the Synthesis of Imidazo[1,2-a]-heterocycles
| Amidine Component | Aldehyde Component | Isocyanide Component | Catalyst | Product Type |
|---|---|---|---|---|
| 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | Perchloric acid | Imidazo[1,2-a]pyridine (B132010) |
| 2-Aminopyrazine | Various aldehydes | Various isocyanides | Acetic acid | Imidazo[1,2-a]pyrazine |
| Indazol-3-amine | Isatin | Pentyl isocyanide | Supramolecular acid | Indazolo[3',2':2,3]imidazo[1,5-c]quinazolin-6(5H)-one |
A notable one-pot synthesis of imidazo[1,2-b]indazole involves a copper-catalyzed cascade process. rsc.orgmedsci.cnjst.go.jp This methodology utilizes 2-(2H-indazol-2-yl)aniline and an aryl, heteroaryl, or aliphatic bromide as starting materials. rsc.orgmedsci.cn The transformation is a sequence of a C-N coupling reaction followed by an intramolecular C-H amination. rsc.org This efficient process allows for the formation of the imidazo[1,2-b]indazole core in good yields. rsc.org
Cyclocondensation Approaches for Imidazo[1,2-b]indazole Core Formation
Cyclocondensation reactions are a common strategy for the formation of heterocyclic rings. In the context of imidazo[1,2-b]indazole synthesis, these reactions typically involve the condensation of a 3-aminoindazole derivative with a bifunctional reagent. For example, the reaction of 3-aminoindazole with an α-haloketone would be a plausible, though not explicitly detailed in the provided search context, route to form the imidazo[1,2-b]indazole core. This approach is analogous to the classical synthesis of other imidazo-fused heterocycles. nih.gov
Rearrangement-Based Synthetic Routes to 2,3-Dihydro-1H-imidazo[1,2-b]indazoles
An unconventional and efficient synthesis of 2,3-dihydro-1H-imidazo[1,2-b]indazoles has been developed through an unprecedented rearrangement. nih.gov This process starts from readily accessible 2-(2-aminoethyl)-1-aryl-3,4-dihydropyrazino[1,2-b]indazole-2-ium 6-oxides. nih.gov The rearrangement occurs under mild conditions and proceeds in a quantitative manner. nih.gov This transformation involves a formal 5-membered ring opening, a 6- to 5-membered ring contraction, amide formation, and deoxygenation. nih.gov This synthetic route provides access to a previously unexplored class of these heterocycles. nih.gov The reaction is tolerant of a wide range of functional groups on both aromatic rings. nih.gov
Metal-Catalyzed Coupling Reactions in Imidazo[1,2-b]indazole Synthesis
Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful methods for the functionalization of heterocyclic compounds. nih.govnih.govnih.govmdpi.com While direct synthesis of the imidazo[1,2-b]indazole core via Suzuki-Miyaura coupling is not explicitly described, this reaction is crucial for the derivatization of the pre-formed heterocyclic system. nih.govnih.gov For instance, a halogenated imidazo[1,2-b]indazole can be coupled with a variety of boronic acids to introduce aryl or heteroaryl substituents at specific positions. nih.govnih.gov This allows for the synthesis of a diverse range of derivatives with tailored electronic and steric properties. The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent. nih.gov The efficiency of the Suzuki-Miyaura coupling has been demonstrated for various indazole derivatives, suggesting its applicability to the this compound system. nih.govnih.govnih.govmdpi.com
Copper-Catalyzed Transformations
Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, including the this compound framework. A notable advancement in this area is the development of a one-pot copper-catalyzed cascade process that combines C-N coupling with a subsequent intramolecular C-H amination. rsc.org This methodology provides an efficient route to the target compounds from readily available starting materials.
The reaction typically commences with 2-(2H-indazol-2-yl)aniline, which undergoes a copper-catalyzed C-N coupling with a variety of aryl, heteroaryl, or aliphatic bromides. rsc.org This initial coupling is followed by an in-situ intramolecular C-H amination, which facilitates the closure of the imidazole ring and formation of the final tricyclic product. rsc.org Common catalysts for this transformation include copper(I) iodide (CuI), often used in conjunction with a ligand and a base. The choice of base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), can be crucial for the reaction's success. The process has been shown to be effective for a range of substrates, affording the desired this compound derivatives in good yields. rsc.org
Table 1: Examples of Copper-Catalyzed Synthesis of this compound Derivatives rsc.org
Nucleophilic Aromatic Substitution (SNAr) in Ring System Construction
Nucleophilic Aromatic Substitution (SNAr) represents a fundamental strategy for the construction of aromatic rings, particularly for the formation of the indazole nucleus within larger heterocyclic systems. nih.gov This approach is especially effective when the aromatic ring is activated by the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to a good leaving group, typically a halogen like fluorine. nih.gov
In the context of synthesizing indazole derivatives, a common method involves the cyclization of arylhydrazones. The process begins with the formation of an arylhydrazone from a substituted aldehyde or ketone (e.g., 2-fluoro-5-nitrobenzaldehyde) and an appropriate arylhydrazine. nih.gov The subsequent key step is the ring closure via an intramolecular SNAr reaction. This is typically achieved by treating the arylhydrazone with a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). nih.gov The base deprotonates the hydrazone, generating a nucleophilic nitrogen that attacks the electron-deficient aromatic carbon bearing the fluorine atom, leading to the displacement of the fluoride (B91410) ion and the formation of the indazole ring. nih.gov This SNAr-terminated domino reaction provides an efficient pathway to substituted 1-aryl-1H-indazoles, which can serve as precursors or analogues to the this compound system. nih.gov
Table 2: SNAr Cyclization for the Synthesis of 1-Aryl-5-nitro-1H-indazoles nih.gov
Derivatization and Functionalization Strategies of the 5h Imidazo 1,2 B Indazole Core
Regioselective C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials. For the 5H-imidazo[1,2-b]indazole system, the electronic properties of the fused rings dictate the reactivity, with the C-3 position on the electron-rich imidazole (B134444) moiety being a primary site for such transformations.
Direct Arylation at Specific Positions (e.g., C-3)
Transition metal-catalyzed direct arylation is a premier method for forging carbon-carbon bonds. Palladium catalysis, in particular, has been extensively applied to related imidazo-fused systems, demonstrating high regioselectivity for the C-3 position. In studies on the analogous imidazo[1,2-b]pyridazine (B131497) core, palladium acetate (B1210297) (Pd(OAc)₂) has been shown to be a highly efficient catalyst for C-3 arylation, even at very low loadings and under phosphine-free conditions. semanticscholar.org This methodology is effective with a broad range of aryl bromides and even some activated aryl chlorides. semanticscholar.org
The reaction mechanism for palladium-catalyzed direct arylation of azoles is often proposed to proceed via a concerted metalation-deprotonation (CMD) pathway. nih.gov The regioselectivity is governed by the electronic character of the C-H bonds, with palladium-based systems typically favoring the most nucleophilic or electron-rich positions. nih.gov For the this compound core, the C-3 position is anticipated to be the most reactive site for this electrophilic palladation process.
Table 1: Representative Conditions for Palladium-Catalyzed C-3 Direct Arylation of Imidazo-Fused Heterocycles
Catalyst Ligand Base Solvent Aryl Source Core Scaffold Example Ref. Pd(OAc)₂ None (Phosphine-free) KOAc Pentan-1-ol Aryl Bromide Imidazo[1,2-b]pyridazine semanticscholar.org Pd(OAc)₂ P(2-furyl)₃ K₂CO₃ DMA Aryl Bromide Imidazo[2,1-b]thiazole uobabylon.edu.iq PdCl(C₃H₅)(dppb) dppb KOAc DMA Aryl Bromide 2H-Indazole
Introduction of Diverse Substituents via C-H Activation
Beyond arylation, C-H activation strategies can be employed to introduce a variety of other functional groups, including alkyl, acyl, and cyano moieties. These transformations often utilize different transition metal catalysts, such as rhodium(III) or ruthenium(II), which can offer alternative reactivity and selectivity. nih.govresearchgate.net Chelation-assisted C-H activation is a common strategy where a directing group on the heterocyclic core coordinates to the metal center, guiding the functionalization to a specific, often ortho-, position. researchgate.net
For instance, Rh(III)-catalyzed C-H activation has been successfully used for the acylation and alkylation of various N-heterocycles. nih.gov In a similar vein, the functionalization of the closely related 1H-imidazo[1,2-b]pyrazole scaffold has been achieved through regioselective magnesiation or zincation using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping the organometallic intermediate with various electrophiles. researchgate.net This approach allows for the introduction of a diverse range of substituents onto the heterocyclic core. researchgate.net These established methodologies for related systems provide a clear blueprint for the C-H functionalization of the this compound core to introduce functionalities beyond aryl groups.
Post-Cyclization Functionalization Reactions
Modifying the fully formed this compound core provides an alternative route to novel derivatives. These methods include classical electrophilic and nucleophilic substitution reactions as well as modern cross-coupling techniques, which typically rely on an initial halogenation of the scaffold.
Electrophilic and Nucleophilic Substitutions on the Fused System
The inherent reactivity of the this compound ring system allows for functionalization via electrophilic substitution. The imidazole ring is generally susceptible to electrophilic attack. uobabylon.edu.iq Halogenation is a particularly useful transformation, as the resulting halo-derivatives are versatile precursors for subsequent cross-coupling reactions. chim.it Reagents like N-bromosuccinimide (NBS) or iodine in the presence of a base are commonly used for the halogenation of indazole and imidazole rings. chim.itchemicalbook.com
Nucleophilic aromatic substitution (SNAr) offers another pathway for functionalization, particularly when the heterocyclic core is substituted with a good leaving group (like a halogen) and activated by electron-withdrawing groups. Research on the analogous pyrimido[1,2-b]indazole system has demonstrated that a chloro group can be readily displaced by various nucleophiles. mdpi.com For example, the amination of 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole derivatives with amines like morpholine (B109124) proceeds efficiently, showcasing the viability of SNAr reactions for introducing nitrogen-based substituents onto the fused system. mdpi.com
Table 2: Examples of Substitution Reactions on Indazole-Based Fused Systems
Reaction Type Core Scaffold Example Position Reagent Product Ref. Electrophilic Bromination 4-Substituted 1H-Indazole C-7 NBS 7-Bromo-indazole researchgate.net Electrophilic Iodination 1H-Indazole C-3 I₂ / KOH 3-Iodo-indazole chemicalbook.com Nucleophilic Substitution (SNAr) 4-Chloro-pyrimido[1,2-b]indazole C-4 Morpholine 4-Morpholinyl-pyrimido[1,2-b]indazole mdpi.com
Modifications through Further Cross-Coupling Reactions
Once a halogen atom is installed on the this compound core, a vast array of functional groups can be introduced using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings are among the most powerful and versatile methods for this purpose. [27, 16]
The Suzuki-Miyaura coupling involves the reaction of a halo-derivative with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. It has been successfully applied to 7-bromo-1H-indazoles and chlorinated pyrimido[1,2-b]indazole derivatives to introduce diverse aryl and heteroaryl substituents. [4, 10]
The Sonogashira coupling provides a route to introduce alkyne functionalities by coupling a halo-derivative with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. This reaction is invaluable for creating sp²-sp carbon-carbon bonds. The methodology has been effectively used to functionalize 3-iodoindazoles, demonstrating its applicability for introducing alkynyl groups onto the indazole framework, which can serve as handles for further synthetic transformations.
**Table 3: Cross-Coupling Reactions for Functionalizing Halogenated Indazole Scaffolds**
```html
Reaction Substrate Example Catalyst Coupling Partner Product Type Ref. Suzuki-Miyaura 7-Bromo-4-sulfonamido-1H-indazole PdCl₂(dppf) Aryl/Heteroaryl Boronic Acid 7-Aryl-indazole [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFUbG6Ym1cd4_Fj2mhzM-8NP-2sSKFQPnab7bYWD01cFcdPr5C3ZJyjeJd-ypuwGfi3ZbZyT2eIuZtnBMF6_Tb_tiXqzmDJSTeSEqs4KhUPbPkig47r-3tECV3mGD30HeFceEx5mysr-5QkSVs%3D)] Suzuki-Miyaura 4-Chloro-pyrimido[1,2-b]indazole Pd(PPh₃)₄ Aryl Boronic Acid 4-Aryl-pyrimido[1,2-b]indazole [ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhiVygvcCOcdbxldO5vSqIeCnS5IG7PHCLboZqJUTyjw-bMS9LxUmD5k_BkzKghQmbOV_oCnSAJQoysTfy2TpU137weyKVIwEbEgMK3WFCV2zaA7qa71zH6pKte7AeUeMP)] Sonogashira 3-Iodo-1H-indazole Pd(PPh₃)₂Cl₂ / CuI Terminal Alkyne 3-Alkynyl-indazole [ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGfsj0hwn0K_kjGCKqgJZWR4or86dJN5vABKmz25cFlBUdw7u0L8z2AWsRuf0-lRz1125ISLYxaTjkjoZiGj5mOa7Lnc1MV3o4RBZpQ29TOb1PAafUgG_MOLZHG06oAOKRfCA%3D%3D)]
Exploration of Biological Activities and Pharmacological Targets of 5h Imidazo 1,2 B Indazoles
Kinase Inhibitory Profiles
While direct inhibition of TAK1 by compounds with a 5H-imidazo[1,2-b]indazole core is not extensively reported, studies on related imidazo[1,2-b]pyridazine (B131497) derivatives have shown promise. For instance, researchers have discovered that 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines with an appropriate aryl substituent at the 3-position can inhibit TAK1 at nanomolar concentrations. One lead compound from this series demonstrated an IC50 of 55 nM against TAK1. These findings suggest that the broader imidazo-fused heterocyclic scaffold is a viable starting point for developing TAK1 inhibitors.
The indazole core is a recognized pharmacophore in the design of EGFR inhibitors. Novel series of 5-ethylsulfonyl-indazole-3-carbohydrazides have been developed as dual inhibitors of EGFR and VEGFR-2. Certain compounds within this series exhibited potent antiproliferative effects, with GI50 values as low as 25 nM, demonstrating greater potency than the established EGFR inhibitor erlotinib (B232) in specific cancer cell lines. Additionally, theoretical studies involving imidazole[1,5-a]pyridine derivatives have been conducted to evaluate their potential as EGFR tyrosine kinase inhibitors, further highlighting the utility of imidazole-containing scaffolds in targeting this receptor.
Research into haspin kinase inhibition has led to the development of disubstituted imidazo[1,2-b]pyridazine derivatives. These compounds were optimized from a known lead structure, resulting in inhibitors with potent in vitro activity against haspin, with IC50 values ranging from 6 to 100 nM. These inhibitors were shown to be cell-penetrant and effectively inhibited endogenous haspin kinase activity.
Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases. Through hit-to-lead optimization, compounds with an indazole scaffold have been developed that exhibit dual inhibition of Aurora A and B, as well as selective inhibition of either isoform. Furthermore, the synthesis and structure-activity relationships of imidazo[1,2-a]pyrazine-based compounds have been described as potent Aurora kinase inhibitors.
The family of imidazo[1,2-b]pyridazines has been identified as specific inhibitors of Pim kinases with low nanomolar potency. These compounds function as ATP competitive but not ATP mimetic inhibitors, which contributes to their enhanced selectivity. One particular imidazo[1,2-b]pyridazine, K00135, was found to impair the survival of cells overexpressing human PIMs and suppress the in vitro growth of leukemic blasts. Pim kinases are considered promising targets for cancer therapeutics, and various small-molecule inhibitors are in development.
While direct evidence for this compound as a B-Raf V600E inhibitor is scarce, related heterocyclic structures like imidazothiazole derivatives have been investigated. One such compound, 1zb, was found to be a potent inhibitor of both V600E-B-RAF and RAF1 kinases, with IC50 values of 0.978 nM and 8.2 nM, respectively. Another study on 4-(imidazol-5-yl)pyridine derivatives identified a compound with inhibitory effects towards B-RAF kinase with an IC50 value of 1.84 µM.
Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical signaling protein in the processes of angiogenesis and vasculogenesis, making it a key target in cancer therapy. usfq.edu.ec The inhibition of VEGFR-2 can disrupt tumor angiogenesis, proliferation, and metastasis. usfq.edu.ec Research has shown that indazole-based compounds can be potent inhibitors of VEGFR-2.
In one study, a series of indazole derivatives were designed and synthesized as VEGFR-2 kinase inhibitors. The most potent compound from this series demonstrated an IC50 value of 1.24 nM against VEGFR-2, showcasing significant anti-angiogenic properties. nih.gov This compound also effectively inhibited angiogenesis in human umbilical vein endothelial cells (HUVECs) and suppressed cell migration in a dose-dependent manner. nih.gov Further in vivo studies in a zebrafish model confirmed its ability to suppress tumor angiogenesis. nih.gov
Another series of indazole–pyrimidine-based derivatives also exhibited notable VEGFR-2 inhibitory activity. usfq.edu.ec The structure-activity relationship (SAR) studies in this series revealed that substitutions on the pyrimidine (B1678525) ring influenced the inhibitory potency. For instance, compounds with methoxy (B1213986) groups showed better activity compared to those with hydrophobic groups like alkyl or halogen substituents. usfq.edu.ec
Table 1: VEGFR-2 Inhibitory Activity of Selected Indazole Derivatives
| Compound ID | Modification | IC50 (nM) |
|---|---|---|
| Compound 30 | Indazole Scaffold | 1.24 |
| Indazole-pyrimidine A | Methoxy substitution | Data not specified |
| Indazole-pyrimidine B | Halogen substitution | Lower potency |
Enzyme and Receptor Modulation Beyond Kinases
Beyond their effects on protein kinases, this compound derivatives and related structures have been investigated for their modulatory effects on other classes of enzymes and receptors.
Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Its inhibition can modulate neuronal signaling, making it a target for neuropsychiatric disorders. Fragment-based drug discovery has led to the identification of pyrimido[1,2-b]indazoles as potent PDE10A inhibitors.
Starting from a pyrazolopyridine fragment, SAR studies culminated in the discovery of a novel pyrimido[1,2-b]indazole derivative with an IC50 value of 2.0 nM. wikipedia.org This compound also exhibited good physicochemical properties and metabolic stability. wikipedia.org Further investigation into the 4-position of the pyrimido[1,2-b]indazole ring revealed that electron-donating substituents were important for potent PDE10A inhibitory activity. A hydroxyl group at this position was found to be the most potent. nih.gov
Table 2: PDE10A Inhibitory Activity of 4-Substituted Pyrimido[1,2-b]indazole Derivatives
| Compound ID | R Group | PDE10A IC50 (nM) |
|---|---|---|
| 13 | OH | 2.0 |
| 14 | NHMe | 7.8 |
| 15 | OMe | 30 |
| 16 | Me | 64 |
| 17 | Cl | 221 |
| 18 | CN | 606 |
Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of monoaminergic neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. Indazole-5-carboxamide derivatives have been identified as highly potent, selective, reversible, and competitive MAO-B inhibitors with subnanomolar potency (pIC50 > 8.8). google.com These compounds also demonstrated high brain permeability and improved water solubility. google.com
Another study on a series of C5- and C6-substituted indazole derivatives found that all tested compounds inhibited human MAO-B with submicromolar IC50 values. mdpi.com Particularly potent MAO-B inhibition was observed with substitutions at the C5 position, with IC50 values ranging from 0.0025 to 0.024 µM. mdpi.com A selected derivative from this series was shown to have a competitive mode of inhibition. mdpi.com
Table 3: MAO-B Inhibitory Activity of Selected Indazole Derivatives
| Compound Series | Substitution | IC50 Range (µM) | pIC50 |
|---|---|---|---|
| Indazole-5-carboxamides | N-unsubstituted & N1-methylated | Subnanomolar | >8.8 |
| C5-substituted indazoles | Various | 0.0025 - 0.024 | Not specified |
Topoisomerase IIα is an essential enzyme for DNA replication and chromosome segregation, making it a target for anticancer agents. N-fused imidazoles, including imidazopyridines, imidazopyrazoles, and imidazopyrazines, have been identified as potent catalytic inhibitors of human topoisomerase IIα (hTopoIIα). nih.gov These compounds are believed to exert their inhibitory effect by blocking the ATP-binding site of the enzyme, without intercalating into the DNA. nih.gov
These N-fused aminoimidazoles demonstrated significant anticancer activities in kidney and breast cancer cell lines and were found to induce apoptosis in the G1/S phase of the cell cycle. nih.gov
Table 4: Topoisomerase IIα Inhibitory Profile of N-fused Imidazoles
| Scaffold | Mode of Inhibition | Biological Effect |
|---|---|---|
| Imidazopyridine | Catalytic (ATP-binding site) | Anticancer activity, Apoptosis |
| Imidazopyrazole | Catalytic (ATP-binding site) | Anticancer activity, Apoptosis |
| Imidazopyrazine | Catalytic (ATP-binding site) | Anticancer activity, Apoptosis |
Enoyl-acyl carrier protein (ACP) reductase (also known as FabI) is a crucial enzyme in the bacterial fatty acid synthesis pathway (FAS-II), making it an attractive target for the development of novel antibacterial agents. While various heterocyclic compounds have been investigated as inhibitors of this enzyme, there is a notable lack of specific research on the inhibitory activity of the this compound scaffold against enoyl-ACP reductase.
Rho-associated coiled-coil containing protein kinases (ROCKs) are serine/threonine kinases that play a significant role in various cellular processes, and their inhibition has therapeutic potential in several diseases. Indazole derivatives have been explored as ROCK inhibitors.
For example, N-substituted prolinamido indazole derivatives have been reported as potent Rho-kinase inhibitors. usfq.edu.ec One notable compound, SLx-2119 (also known as KD025), which features a quinazoline (B50416) moiety linked to an aminoindazole, is a specific inhibitor of ROCK-II. scilit.comsphinxsai.com Another study identified a 5-nitro-1(2)H-indazole-3-carbonitrile derivative as a Rho kinase inhibitor with an IC50 of 6.67 µmol/L. scilit.com
Table 5: ROCK Inhibitory Activity of Selected Indazole-Related Compounds
| Compound | Target | IC50 |
|---|---|---|
| SLx-2119 (KD025) | ROCK-II | Data not specified |
| 5-nitro-1(2)H-indazole-3-carbonitrile | Rho kinase | 6.67 µmol/L |
Other Modulatory Activities (e.g., 5-HT2C Receptor Agonism, Hepcidin (B1576463) Production Inhibition)
Similarly, hepcidin is a peptide hormone that is a central regulator of iron homeostasis. The inhibition of hepcidin production is a therapeutic strategy being explored for the treatment of certain types of anemia. While various small molecules and biologicals are under investigation as hepcidin inhibitors, there is no direct evidence in the current scientific literature to suggest that this compound derivatives have been evaluated for this activity.
Antiproliferative Effects in Cellular Models
The antiproliferative potential of the this compound scaffold and its derivatives has been a subject of investigation in various cancer cell line models. Research into related heterocyclic systems provides a basis for the interest in this particular chemical structure.
Multiple Myeloma: Research has been conducted on structurally related imidazo[1,2-b]pyridazine derivatives containing an indazole substituent as inhibitors of TAK1 kinase. These compounds have demonstrated potent inhibition of multiple myeloma cell line growth. For instance, the lead compound in one study inhibited the growth of MPC-11 and H929 multiple myeloma cell lines with GI50 values as low as 30 nM. This suggests that the broader class of compounds containing both imidazole (B134444) and indazole features may hold therapeutic potential for this malignancy.
Kidney Cancer: Specific studies evaluating the antiproliferative effects of this compound derivatives on kidney cancer cell lines are not extensively documented in the available literature. However, a series of novel indazole-pyrimidine based compounds were evaluated for their in vitro anticancer activity against the full NCI 60 cell line panel, which includes kidney cancer cell lines. One of the tested compounds exhibited a nanomolar GI50 value of 992 nM against the CAKI-1 kidney cancer cell line.
Breast Cancer: The antiproliferative activity of imidazole-containing compounds has been observed in breast cancer cell lines. For example, certain imidazole antifungal drugs have been shown to inhibit the proliferation of human breast adenocarcinoma MCF-7 and MDA-MB-231 cells. One study on trisubstituted-imidazoles identified a lead compound that suppressed the proliferation of both MDA-MB-231 and MCF-7 breast cancer cells. Additionally, new imidazo[2,1-b]thiazole-based aryl hydrazones have shown promising cytotoxicity against the MDA-MB-231 breast cancer cell line, with IC50 values of 1.65 and 1.12 μM for two of the most active compounds.
Melanoma: Several studies have explored the activity of imidazole and its derivatives against melanoma cell lines. Imidazole and imidazoline (B1206853) analogs have been synthesized and tested for their antiproliferative activity in human A375 and mouse B16 melanoma cell lines. While some of these analogs showed good selectivity, their potency was generally lower than other related compounds. In another study, novel imidazo[1,2-a]pyridine (B132010) derivatives were found to inhibit the proliferation of A375 and WM115 melanoma cell lines. Furthermore, a novel series of triazole-imidazo[1,2-b]pyrazoles was designed, and one compound was identified as being highly effective against melanoma cells.
| Compound Class | Cancer Type | Cell Line(s) | Key Findings | Reference |
|---|---|---|---|---|
| Imidazo[1,2-b]pyridazine-indazoles | Multiple Myeloma | MPC-11, H929 | GI50 values as low as 30 nM. | |
| Indazole-pyrimidine derivatives | Kidney Cancer | CAKI-1 | GI50 value of 992 nM. | |
| Imidazole antifungal drugs | Breast Cancer | MCF-7, MDA-MB-231 | Demonstrated anti-proliferative activity. | |
| Trisubstituted-imidazoles | Breast Cancer | MDA-MB-231, MCF-7 | Suppressed cell proliferation. | |
| Imidazo[2,1-b]thiazole-based aryl hydrazones | Breast Cancer | MDA-MB-231 | IC50 values of 1.65 and 1.12 μM. | |
| Imidazole and imidazoline analogs | Melanoma | A375, B16 | Showed antiproliferative activity and selectivity. | |
| Imidazo[1,2-a]pyridines | Melanoma | A375, WM115 | Inhibited cell proliferation. | |
| Triazole-imidazo[1,2-b]pyrazoles | Melanoma | - | Highly effective against melanoma cells. |
While direct studies on this compound are scarce, research on related structures indicates that this class of compounds may induce apoptosis and cause cell cycle arrest in cancer cells.
For instance, a series of 2,5,6-substituted imidazo[2,1-b]thiadiazole derivatives were found to induce cytotoxicity by activating the extrinsic pathway of apoptosis, although they did not significantly affect cell cycle progression. In contrast, a study on new imidazo[2,1-b]thiazole-based aryl hydrazones revealed that the most promising compounds significantly arrested MDA-MB-231 breast cancer cells in the G0/G1 phase of the cell cycle and triggered apoptosis.
Furthermore, novel imidazo[1,2-a]pyridine derivatives have been shown to induce G2/M cell cycle arrest and a significant increase in intrinsic apoptosis in melanoma and cervical cancer cells. Another study on different imidazo[1,2-a]pyridine derivatives in non-small cell lung cancer cells demonstrated the induction of ROS-mediated apoptosis and p53-mediated cell cycle arrest. Research on polysubstituted indazoles has shown that selected compounds can trigger apoptosis and cause a block of cells in the S phase of the cell cycle, with one compound causing a significant increase of cells in the G2/M phase. Trisubstituted-imidazoles have also been reported to induce apoptosis in human breast cancer cells.
| Compound Class | Cancer Type | Cell Cycle Phase Arrest | Apoptosis Induction | Reference |
|---|---|---|---|---|
| Imidazo[2,1-b]thiadiazoles | - | No significant effect | Extrinsic pathway | |
| Imidazo[2,1-b]thiazole-based aryl hydrazones | Breast Cancer | G0/G1 | Yes | |
| Imidazo[1,2-a]pyridines | Melanoma, Cervical Cancer | G2/M | Intrinsic pathway | |
| Imidazo[1,2-a]pyridines | Non-small cell lung cancer | p53-mediated arrest | ROS-mediated | |
| Polysubstituted indazoles | - | S phase, G2/M phase | Yes | |
| Trisubstituted-imidazoles | Breast Cancer | - | Yes |
DNA Interaction Studies of Imidazo[1,2-b]indazole Analogues
Direct experimental data on the interaction of this compound analogues with DNA is not prevalent in the current body of scientific literature. However, studies on related imidazole-containing structures have explored their potential to bind to DNA. For example, novel imidazolium-based ionic liquids have been investigated for their DNA binding activities, with binding constants indicating a reasonably good binding affinity. Molecular docking studies of these compounds suggested interactions with DNA primarily through hydrogen bonds. Another study on imidazole-linked thiazolidinone derivatives showed a strong affinity for DNA, with a preference for binding at the minor groove.
Neuroprotective Potential of Imidazo[1,2-b]indazole Derivatives
There is a lack of specific research on the neuroprotective potential of this compound derivatives. However, related heterocyclic compounds have been investigated for such properties. For instance, a focused library of 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines was synthesized and evaluated for neuroprotective effects, with some derivatives showing a profile of particular interest. Additionally, imidazoline compounds have been shown to exert strong neuroprotective effects against excitotoxicity and hypoxia in neuronal cultures by inhibiting NMDA receptors.
Structure Activity Relationship Sar Investigations of 5h Imidazo 1,2 B Indazoles
Elucidation of Key Structural Motifs for Biological Potency
The biological activity of 5H-imidazo[1,2-b]indazole derivatives is intrinsically linked to their core heterocyclic structure. This fused ring system, comprising an imidazole (B134444) ring fused to an indazole moiety, provides a rigid framework that can be appropriately decorated with various substituents to interact with biological targets. nih.gov
Research into structurally related fused imidazole systems, such as pyrimido[1,2-b]indazoles, has provided valuable insights that can be extrapolated to the this compound core. For instance, in a series of novel pyrimido[1,2-b]indazoles evaluated for their anticancer activity, the tricyclic core was found to be essential for their cytotoxic effects against A-549 human lung carcinoma cells. nih.gov The planar nature of this fused system is believed to facilitate intercalation into DNA or interaction with the active sites of enzymes.
Impact of Substituent Position and Nature on Activity and Selectivity
The placement and chemical nature of substituents on the this compound scaffold are critical determinants of both the potency and selectivity of these compounds. SAR studies have demonstrated that modifications at various positions of the fused ring system can lead to significant changes in biological activity.
In the context of related pyrimido[1,2-b]indazoles, specific substitutions have been shown to enhance anticancer activity. For example, the introduction of a trifluoromethyl group at certain positions of the scaffold was found to be beneficial for cytotoxic potency. nih.gov This is often attributed to the ability of the trifluoromethyl group to enhance metabolic stability and improve binding affinity through favorable interactions with the target protein.
The nature of the substituent, whether it is an electron-donating or electron-withdrawing group, can also profoundly influence the electronic distribution within the heterocyclic system, thereby affecting its interaction with biological targets. For instance, the presence of electron-withdrawing groups can enhance the acidity of N-H protons, potentially leading to stronger hydrogen bonding interactions. Conversely, electron-donating groups can increase the electron density of the ring system, which may be favorable for other types of interactions.
While specific SAR data for 5H-imidazo[1,2-b]indazoles is not extensively detailed in publicly available literature, the principles derived from closely related fused imidazole-indazole systems underscore the importance of systematic exploration of substituent effects at all available positions to optimize biological activity and selectivity.
Bioisosteric Replacements in Imidazo[1,2-b]indazole Analogue Design
Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a powerful tool in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.gov In the design of this compound analogues, bioisosteric replacements can be employed to fine-tune the molecule's properties.
For example, a phenyl ring, a common substituent in many biologically active compounds, can be replaced by various heteroaromatic rings such as pyridine, thiophene, or pyrazole (B372694). These replacements can alter the electronic properties, solubility, and metabolic stability of the compound, potentially leading to improved biological activity and a more favorable safety profile.
Another common bioisosteric replacement is the substitution of a carboxylic acid group with other acidic moieties like tetrazole or hydroxamic acid. This can modulate the pKa of the molecule and its ability to interact with target proteins.
In a broader context of indazole-containing compounds, the bioisosteric replacement of an amide linker with a 1,2,4-oxadiazole (B8745197) ring has been successfully used to develop potent and selective inhibitors of human monoamine oxidase B. nih.gov This suggests that similar strategies could be applied to the this compound scaffold to explore new chemical space and identify novel drug candidates with improved therapeutic potential. While specific examples of bioisosteric replacements for the this compound core are not widely reported, the principles of this design strategy are highly applicable to the optimization of this promising class of compounds.
Computational Chemistry and Molecular Modeling in 5h Imidazo 1,2 B Indazole Research
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely applied in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein.
While numerous studies have utilized molecular docking to investigate the interactions of various indazole-based compounds with therapeutic targets, nih.govmdpi.com specific docking studies focused on 5H-imidazo[1,2-b]indazole derivatives are not readily found. The insights from related indazole compounds suggest that the nitrogen atoms in the heterocyclic rings are often key interaction points, forming hydrogen bonds with amino acid residues in the active site of proteins. nih.gov
Molecular Dynamics (MD) Simulation for Binding Mode and Conformational Analysis
Molecular dynamics simulations provide detailed information about the conformational changes and stability of ligand-protein complexes over time. This technique can be used to refine the binding poses obtained from molecular docking and to assess the stability of the interactions.
MD simulations have been successfully applied to study the behavior of various imidazole (B134444) and indazole derivatives when bound to their biological targets, offering a deeper understanding of their mechanism of action. nih.gov These simulations can reveal the flexibility of the ligand and the protein, as well as the role of solvent molecules in the binding process. However, specific MD simulation studies on this compound are not extensively reported.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. DFT calculations can provide valuable information about a molecule's reactivity, stability, and spectroscopic properties.
For the broader class of indazole derivatives, DFT studies have been conducted to calculate parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for predicting chemical reactivity. nih.govcore.ac.uk These calculations also help in understanding the distribution of electron density within the molecule. nih.gov Specific DFT analyses of the electronic structure and reactivity of the this compound core are not widely available in the current body of scientific literature.
Ligand-Based and Structure-Based Drug Design Approaches Leveraging Computational Tools
Both ligand-based and structure-based drug design are powerful strategies in the development of new therapeutic agents. Ligand-based approaches are used when the structure of the target is unknown, and they rely on the knowledge of molecules that are active. Structure-based drug design, on the other hand, utilizes the three-dimensional structure of the biological target.
The indazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous marketed and clinical drugs. nih.govresearchgate.net Computational tools are frequently used in the design of novel indazole-containing drug candidates. nih.gov These approaches have led to the development of compounds with a wide range of biological activities. While the this compound framework holds potential for the design of new bioactive molecules, its application in reported ligand-based and structure-based drug design studies appears to be an area with room for future exploration.
Future Perspectives and Emerging Research Avenues for 5h Imidazo 1,2 B Indazole
Development of Novel and Sustainable Synthetic Routes
Key areas of development include:
Catalyst Innovation: The exploration of novel catalysts, including nanocatalysts and biocatalysts, is expected to provide milder reaction conditions and higher selectivity. For instance, the use of copper-catalyzed domino reactions has already shown promise in the synthesis of related imidazo-fused heterocycles.
Green Chemistry Principles: Future synthetic strategies will increasingly incorporate principles of green chemistry. This includes the use of greener solvents (e.g., water, ionic liquids), microwave-assisted synthesis to reduce reaction times, and flow chemistry for safer and more scalable production.
Domino and Tandem Reactions: Designing elegant domino or tandem reaction sequences, where multiple bonds are formed in a single operation, represents a major goal. A notable example is the three-component reaction involving 1H-indazol-3-amine, aldehydes, and isocyanides, which allows for the rapid assembly of the 5H-imidazo[1,2-b]indazole core.
| Synthetic Strategy | Key Features | Potential Advantages |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form a complex product. | High atom economy, reduced waste, operational simplicity, rapid library generation. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions. | Drastically reduced reaction times, improved yields, enhanced reaction purity. |
| Flow Chemistry | Reactions are performed in a continuously flowing stream. | Enhanced safety, better heat and mass transfer, improved scalability and reproducibility. |
| Green Catalysis | Employs environmentally friendly catalysts (e.g., metal-organic frameworks, enzymes). | Milder reaction conditions, high selectivity, reduced environmental impact, catalyst recyclability. |
Discovery and Validation of New Biological Targets
While this compound derivatives have been extensively studied for their anticancer and anti-inflammatory properties, a significant future opportunity lies in exploring their activity against new biological targets. The unique structural features of this scaffold make it a promising candidate for modulating the function of various enzymes and receptors implicated in a wide range of diseases.
Emerging research is focusing on:
Antiparasitic and Antimicrobial Agents: There is a growing interest in evaluating imidazo[1,2-b]indazoles against infectious diseases. Recent studies have demonstrated their potential as agents against parasites like Trypanosoma cruzi and various bacterial and fungal strains.
Kinase Inhibition: The scaffold is well-suited for designing inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases. Future work will involve screening libraries of these compounds against a broader panel of kinases to identify novel and selective inhibitors.
Neurodegenerative Diseases: The privileged structure of the imidazo[1,2-b]indazole core suggests potential applications in targeting pathways associated with neurodegeneration, such as glycogen (B147801) synthase kinase-3 beta (GSK-3β) or monoamine oxidase (MAO).
| Potential Therapeutic Area | Specific Biological Target(s) | Rationale |
| Infectious Diseases | Dihydropteroate synthase (DHPS), Cruzain | The scaffold can mimic endogenous substrates or bind to allosteric sites of essential microbial or parasitic enzymes. |
| Oncology | Tyrosine kinases (e.g., EGFR, VEGFR), Cyclin-dependent kinases (CDKs) | The planar heterocyclic system can effectively interact with the ATP-binding pocket of various kinases. |
| Neurodegenerative Disorders | Glycogen synthase kinase-3β (GSK-3β), Monoamine oxidase (MAO) | The scaffold's ability to cross the blood-brain barrier and interact with key enzymes in neuronal pathways. |
Integration of Advanced Computational and Experimental Synergies in Drug Discovery
The synergy between computational modeling and experimental validation is poised to accelerate the discovery and optimization of this compound-based drug candidates. In silico techniques are becoming indispensable for rational drug design, allowing researchers to predict molecular interactions and prioritize compounds for synthesis and testing.
Future applications in this area will include:
Structure-Based Drug Design (SBDD): As more crystal structures of biological targets become available, molecular docking and molecular dynamics (MD) simulations will be used to precisely design derivatives with enhanced binding affinity and selectivity.
Pharmacophore Modeling and Virtual Screening: Computational models that define the essential structural features required for biological activity will be used to screen large virtual libraries, identifying novel hits with diverse chemical backbones.
ADMET Prediction: Advanced machine learning and AI-driven algorithms will be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the discovery process, reducing late-stage attrition.
Exploration of Diverse Functionalization Patterns and Chemical Space
A critical avenue for future research is the systematic exploration of the chemical space around the this compound nucleus. The scaffold offers multiple sites for chemical modification, and understanding how different substituents at various positions influence biological activity is key to developing optimized therapeutic agents.
Key research directions will focus on:
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will be conducted by synthesizing libraries of compounds with systematic variations at positions such as C-2, C-3, N-5, and the fused benzene (B151609) ring. This will provide a detailed map of how structural changes affect potency and selectivity.
Bioisosteric Replacement: The strategy of replacing certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) will be employed to fine-tune pharmacokinetic properties and reduce potential toxicity.
Fragment-Based Drug Discovery (FBDD): FBDD approaches can be used to identify small molecular fragments that bind to the target protein. These fragments can then be grown or linked together using the this compound scaffold to build potent lead compounds.
Application in Chemical Biology Tools and Probes
Beyond direct therapeutic applications, the unique properties of the this compound system make it an attractive scaffold for the development of chemical biology tools. These tools are essential for studying biological processes and validating new drug targets.
Emerging applications include:
Fluorescent Probes: The inherent fluorescence of some imidazo[1,2-b]indazole derivatives can be harnessed to create probes for bio-imaging. By attaching specific targeting moieties, these compounds can be used to visualize cellular components or track the localization of specific proteins in real-time.
Affinity-Based Probes: By incorporating a reactive group or a photo-crosslinker onto the scaffold, researchers can develop affinity-based probes to covalently label and identify the specific protein targets of bioactive compounds (target deconvolution).
Activity-Based Probes (ABPs): These probes can be designed to react with the active site of specific enzymes in a mechanism-dependent manner, providing a powerful tool for profiling enzyme activity directly in complex biological systems.
Q & A
Q. Key Methodological Steps :
- Use of 2-Nos derivatives for indazole oxide formation.
- Optimization of reaction conditions (e.g., temperature, solvent) to avoid side reactions.
How can divergent synthesis strategies be applied to access structurally diverse pyrimido[1,2-b]indazole derivatives?
Advanced Research Focus
Divergent synthesis relies on oxidant-controlled cyclization of enone intermediates with 1H-indazol-3-amine. For example, a one-pot, metal-free process forms three C–N bonds and a tetrasubstituted carbon stereocenter. By varying oxidants (e.g., DDQ or CAN), researchers can selectively trap intermediates to generate over 60 pyrrolidone-fused pyrimido[1,2-b]indazole derivatives. This method is compatible with complex bioactive molecules and enables post-functionalization via Suzuki-Miyaura coupling .
Q. Key Methodological Considerations :
- Control of reaction pathways using oxidant choice.
- Compatibility with late-stage functionalization for SAR exploration.
What experimental designs are optimal for evaluating the biofilm inhibitory activity of this compound derivatives?
Basic Research Focus
Biofilm inhibition assays against Staphylococcus aureus involve:
Crystal violet staining to quantify biofilm biomass.
Resazurin-based metabolic activity assays to assess bacterial viability.
Confocal microscopy to visualize biofilm architecture disruption.
Indolenine-substituted pyrimido[1,2-b]indazole derivatives have shown potent activity (IC₅₀ values <10 µM) by targeting extracellular polymeric substance (EPS) synthesis .
Q. Key Data Analysis :
- Dose-response curves to determine IC₅₀ values.
- Statistical comparison with positive controls (e.g., vancomycin).
How do substituent modifications on the indazole core influence kinase inhibitory potency?
Advanced Research Focus
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., trifluoromethyl) at position 2 of the imidazo[1,2-b]pyridazine scaffold enhance TAK1 kinase inhibition. Methylation at the 1H-position of indazole improves metabolic stability but may reduce binding affinity. For example, compound 21 (IC₅₀ = 12 nM) outperforms its non-methylated analog due to optimized steric interactions in the ATP-binding pocket .
Q. Key Methodological Tools :
- Molecular docking to predict binding modes.
- Enzymatic assays (e.g., ADP-Glo™) to measure kinase inhibition.
What analytical techniques are critical for characterizing silver complexes of this compound derivatives?
Basic Research Focus
Structural characterization involves:
Single-crystal X-ray diffraction to determine coordination geometry.
DFT calculations to analyze electronic properties and hydrogen-bonding networks.
Thermogravimetric analysis (TGA) to assess thermal stability.
For example, [Ag(N₂C₁₁H₁₀)₂]NO₃ exhibits a linear Ag⁺ coordination geometry stabilized by π-π stacking interactions .
Q. Key Data Interpretation :
- Comparison of experimental and computational bond lengths/angles.
- Correlation of thermal decomposition profiles with ligand stability.
How can combinatorial libraries of dihydropyrazino[1,2-b]indazoles be optimized for drug discovery?
Advanced Research Focus
Combinatorial libraries are synthesized using diverse diamines and bromoketones in solid-phase reactions. High-throughput screening (HTS) identifies hits with dual antibacterial and antiplasmodial activity. For example, libraries derived from 2-chlorophenyl and 4-methoxybenzylidene substituents show MIC values of 0.5–2 µg/mL against Plasmodium falciparum .
Q. Key Methodological Enhancements :
- Parallel synthesis to maximize structural diversity.
- LC-MS/Purity analysis to ensure >95% purity for screening.
What computational approaches predict the reactivity of trifluoromethylated pyrimido[1,2-b]indazoles in cross-coupling reactions?
Advanced Research Focus
DFT-based transition state modeling predicts the reactivity of C–Cl bonds in Suzuki-Miyaura couplings. For example, electron-deficient trifluoromethyl groups at position 2 accelerate Pd-catalyzed coupling with 4-methoxyphenylboronic acid (yields >85%). Steric maps derived from molecular surface analysis guide substituent placement to avoid catalyst poisoning .
Q. Key Validation Steps :
- Kinetic studies to correlate computed activation energies with reaction rates.
- Hammett plots to assess electronic effects on coupling efficiency.
How should researchers address contradictory data in tandem reactions during indazole synthesis?
Advanced Research Focus
Contradictory outcomes (e.g., unexpected cyclization vs. decomposition) are resolved through:
Mechanistic probing using isotopic labeling (e.g., ¹⁵N-tracers).
In-situ NMR monitoring to identify intermediates.
For instance, 2-Nos derivatives favor indazole oxide formation, while 4-Nos derivatives undergo clean deprotection, highlighting the role of sulfonyl group positioning in reaction pathways .
Q. Key Troubleshooting Strategies :
- Systematic variation of protecting groups.
- Optimization of thiol/base reagent ratios to suppress side reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
